3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine
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Overview
Description
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine is an organic compound that features a pyridine ring substituted with a butyl chain, which is further functionalized with a tert-butyl(dimethyl)silyl group
Preparation Methods
The synthesis of 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl group of the butyl chain is protected by reacting with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of the Pyridine Derivative: The protected butyl chain is then introduced to the pyridine ring through various coupling reactions.
Chemical Reactions Analysis
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under acidic conditions to yield the corresponding alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Material Science:
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine primarily involves the protection and deprotection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection is typically achieved using fluoride ions, which attack the silicon atom, leading to the cleavage of the silyl ether bond .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl ethers: These compounds also serve as protecting groups for hydroxyl functionalities.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound is used in the synthesis of various organic molecules and shares similar protective properties.
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine stands out due to its specific application in the synthesis of pyridine derivatives, which are important in pharmaceuticals and agrochemicals.
Properties
CAS No. |
174523-91-2 |
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Molecular Formula |
C15H27NOSi |
Molecular Weight |
265.47 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-pyridin-3-ylbutoxy)silane |
InChI |
InChI=1S/C15H27NOSi/c1-15(2,3)18(4,5)17-12-7-6-9-14-10-8-11-16-13-14/h8,10-11,13H,6-7,9,12H2,1-5H3 |
InChI Key |
WXMNGUGWMBNBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1=CN=CC=C1 |
Origin of Product |
United States |
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